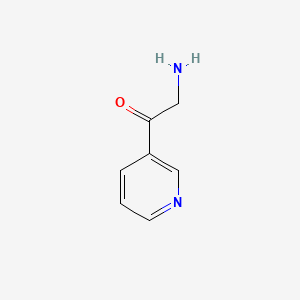

2-Amino-1-(pyridin-3-yl)ethanone

Description

BenchChem offers high-quality 2-Amino-1-(pyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(pyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUUBRUFWMBQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445271 | |

| Record name | 2-amino-1-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51746-82-8 | |

| Record name | 2-amino-1-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-1-(pyridin-3-yl)ethanone chemical properties

The "Linchpin" Intermediate: Synthesis, Stability, and Heterocyclic Utility[1]

Part 1: Executive Summary

2-Amino-1-(pyridin-3-yl)ethanone (often isolated as the dihydrochloride salt, CAS 51746-82-8) is a critical

For the medicinal chemist, this molecule presents a dichotomy: it is an exceptionally versatile electrophile/nucleophile hybrid for constructing thiazoles and imidazoles, yet it possesses inherent instability in its free-base form. This guide standardizes the handling, synthesis, and application of this intermediate, moving beyond generic protocols to address the specific electronic influence of the pyridine ring.

Part 2: Molecular Architecture & Physicochemical Profile[1]

The stability of this compound is governed by the basicity of its two nitrogen centers and the electrophilicity of the ketone. In its free-base form, the intermolecular condensation between the amine of one molecule and the ketone of another is rapid, leading to pyrazine byproducts. Therefore, it is almost exclusively maintained as a hydrochloride salt.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride | Common: 3-(2-aminoacetyl)pyridine |

| CAS Number | 51746-82-8 (2HCl salt) | Free base is transient/unstable.[1] |

| Formula | MW: 209.07 g/mol (Salt) | |

| Appearance | Pale yellow to off-white crystalline solid | Hygroscopic.[1] |

| Melting Point | 172–176 °C (Decomposes) | Distinct decomposition upon melting. |

| Solubility | High: Water, DMSO, Methanol | Low: DCM, Hexanes, Ether. |

| Acidity (pKa) | Values are estimated; Pyridine N is deactivated by the carbonyl. | |

| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N2) | Critical to prevent hydrolysis/dimerization. |

Part 3: Synthetic Routes & Process Chemistry[1][2][3][4][5][6]

Direct amination of

3.1. The Delépine Protocol (Step-by-Step)

Reagents:

-

3-(Bromoacetyl)pyridine hydrobromide (Precursor)

-

Solvents: Chloroform (

), Ethanol (

Workflow:

-

Quaternization (The Hexaminium Salt):

-

Dissolve 3-(bromoacetyl)pyridine (1.0 eq) in

(10 volumes). -

Add HMTA (1.1 eq) in one portion.

-

Observation: The reaction is slightly exothermic. A thick white precipitate (the quaternary ammonium salt) forms almost immediately.

-

Stir at room temperature for 4–6 hours to ensure completion.

-

Filtration: Filter the solid.[6][7] Wash extensively with

to remove unreacted starting material. Do not dry with heat. [1]

-

-

Acid Hydrolysis (Cleaving the Cage):

-

Isolation (The Critical Step):

-

Cool to 0°C. The product, 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride, will crystallize.[1]

-

Filter and wash with cold ether.

-

Purification: Recrystallize from MeOH/EtOAc if necessary.

-

3.2. Process Visualization

The following diagram illustrates the synthetic flow and the critical "trap" of dimerization if the pH is neutralized without a trapping agent.

Caption: Figure 1. Synthesis via Delépine reaction and the stability risk of the free base form.

Part 4: Reactivity & Synthetic Utility[1][4][5][7]

The value of 2-amino-1-(pyridin-3-yl)ethanone lies in its ability to form 5-membered heterocycles.[1] The carbonyl carbon acts as an electrophile, while the

4.1. The Hantzsch Thiazole Synthesis

This is the most robust application. Reacting the intermediate with thioamides or isothiocyanates yields 2,4-disubstituted thiazoles.

-

Protocol Insight: Perform this reaction in Ethanol or DMF. The presence of a base (like

) is required to liberate the amine in situ, but it must be done in the presence of the electrophile (thioamide) to outcompete dimerization.

4.2. Imidazole Formation

Reaction with cyanamides or isocyanates yields imidazole derivatives. This pathway is frequently used in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors often feature this core).

4.3. Reactivity Divergence Diagram

Caption: Figure 2.[1] Divergent synthetic pathways. The presence of an electrophile is required to prevent degradation.

Part 5: Handling & Stability Guidelines

1. The "In Situ" Rule: Never isolate the free base of 2-amino-1-(pyridin-3-yl)ethanone.[1] If a protocol calls for the free amine, generate it in situ using a mild base (Sodium Acetate or Triethylamine) in the presence of the reacting partner.

2. pH Sensitivity:

The pyridine ring makes the

3. Storage: The hydrochloride salt is hygroscopic. Moisture leads to hydrolysis of the salt, locally lowering the pH and potentially triggering slow degradation. Store in amber vials under Argon.

References

-

Delépine Reaction Mechanism & Utility

-

Hantzsch Thiazole Synthesis

-

Stability of

-Aminoketones -

Chemical D

Sources

- 1. lookchem.com [lookchem.com]

- 2. Delepine reaction [organic-chemistry.org]

- 3. Delépine reaction - Wikipedia [en.wikipedia.org]

- 4. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 8. 3-(2-Chloroacetyl)pyridine HCL - Industrial Grade Pharmaceutical Intermediate, Affordable Price [forecastchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(2'-AMINOACETYL)PYRIDINE DIHYDROCHLORIDE | 51746-82-8 [m.chemicalbook.com]

2-Amino-1-(pyridin-3-yl)ethanone as a building block in medicinal chemistry

[1]

Part 1: The Synthon Profile

Compound Identity: 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

CAS: 51746-82-8 (HCl salt)

Role: Bifunctional

The Stability Paradox

In its free base form, 2-amino-1-(pyridin-3-yl)ethanone is kinetically unstable.[1] The free amine rapidly undergoes intermolecular condensation to form 2,5-bis(pyridin-3-yl)pyrazine (dihydropyrazine intermediate followed by oxidation).[1] Consequently, this building block must be stored and handled as its dihydrochloride salt .

-

Storage: Hygroscopic solid; store at -20°C under inert atmosphere.

-

Activation: The free base should be generated in situ only in the presence of the coupling partner (e.g., thioamide or amidine) to favor cross-condensation over self-dimerization.

Part 2: Synthetic Accessibility (The Delépine Route)

While the compound can be accessed via reduction of cyanoketones or azidoketones, the Delépine Reaction (using hexamethylenetetramine) remains the industrial standard due to its avoidance of explosive azides and over-reduction byproducts.

Experimental Protocol: Synthesis from 3-Acetylpyridine

Objective: Preparation of 2-Amino-1-(pyridin-3-yl)ethanone · 2HCl.

Step 1:

-

Dissolve 3-acetylpyridine (1.0 eq) in 33% HBr/acetic acid.

-

Add bromine (1.0 eq) dropwise at 0-5°C to control exotherm.[1]

-

Allow to warm to RT and stir for 2-4 hours.

-

Precipitate the hydrobromide salt of 2-bromo-1-(pyridin-3-yl)ethanone with diethyl ether. Filter and dry.

Step 2: Delépine Amination

-

Suspend the bromoketone HBr salt (1.0 eq) in chloroform or ethanol .

-

Add hexamethylenetetramine (Hexamine) (1.1 eq).

-

Stir at RT (or mild reflux) for 4 hours. The hexaminium salt precipitates.

-

Filter the quaternary salt and wash with non-polar solvent (ether/DCM).

Step 3: Hydrolysis

-

Suspend the hexaminium salt in ethanol/conc. HCl (ratio 5:1).

-

Reflux for 2-8 hours to cleave the formaldehyde equivalents.[1]

-

Cool to 0°C. The product crystallizes as the dihydrochloride salt.

-

Yield: Typically 60-75% overall.[1]

Figure 1: The Delépine synthetic pathway ensures the isolation of the stable amine salt, avoiding the unstable free base.[1]

Part 3: Divergent Applications in Heterocycle Construction

This aminoketone is a "chameleon" intermediate. Depending on the reaction partner, it selectively forms 5- or 6-membered nitrogen heterocycles.[1]

Imidazole Synthesis (Kinase Inhibitor Scaffolds)

Reaction with cyanamides or amidines yields 2,4-disubstituted imidazoles. This is the primary route for synthesizing p38 MAPK inhibitors (analogous to SB-203580, but with the 3-pyridyl topology).[1]

-

Reagents: Cyanamide (

) or Formamidine acetate.[1] -

Conditions: Reflux in ethanol/water with mild base (

) or microwave irradiation. -

Mechanism: Condensation of the amine with the nitrile/amidine carbon, followed by cyclization onto the ketone carbonyl.

Thiazole Synthesis (Hantzsch Modification)

While standard Hantzsch synthesis uses

Pyrazine Synthesis (Dimerization)

Controlled dimerization (often considered a side reaction) can be harnessed to produce 2,5-bis(pyridin-3-yl)pyrazine , a symmetric ligand used in coordination chemistry and MOF (Metal-Organic Framework) design.[1]

-

Protocol: Neutralize the HCl salt in aqueous solution with NaOH and allow to stand; oxidation occurs spontaneously or with mild oxidant (

).

Figure 2: Divergent synthesis pathways.[1] The aminoketone serves as a common precursor for three distinct heterocyclic classes.

Part 4: Medicinal Chemistry Case Study

Targeting p38 MAPK

The 4-(pyridin-3-yl)imidazole core is a bioisostere of the 4-(pyridin-4-yl)imidazole found in the reference inhibitor SB-203580 .[1]

-

Structural Logic: The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (typically Met109 in p38

).[2] -

3-Pyridyl vs. 4-Pyridyl: Shifting the nitrogen from the 4-position (para) to the 3-position (meta) alters the vector of the H-bond and the dihedral angle of the aryl ring relative to the imidazole.[1] This modification is often used to:

Comparative Data: Imidazole Formation

| Reaction Partner | Product Class | Key Reagent | Typical Yield | Medicinal Utility |

| Cyanamide ( | 2-Aminoimidazole | pH 5-6 buffer, reflux | 50-65% | Kinase hinge binder |

| Formamidine | Unsubst.[1] Imidazole | NaOAc, AcOH | 70-80% | Core scaffold |

| Benzamidine | 2-Phenylimidazole | 85-95% | Hydrophobic pocket probe | |

| Isothiocyanate | 2-Aminothiazole | EtOH, reflux | 60-75% | Antibacterial/Antiviral |

References

-

Hantzsch Thiazole Synthesis & Modifications: Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643. Link

-

Synthesis of Imidazoles

-Haloketones: Organic Syntheses, 2005, 81, 105.[3] Link - p38 MAPK Inhibitor Design (Pyridinyl Imidazoles):Journal of Medicinal Chemistry, 2003, 46(22), 4676-4686. (Contextual grounding for the scaffold).

-

Pyrazine Formation via Dimerization: Organic & Biomolecular Chemistry, 2012, 10, 1856-1862. Link

-

Preparation of 3-Aminopyridine Derivatives: Organic Syntheses, Coll. Vol. 7, p.27. Link

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

An Application Note and Detailed Protocol for the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone from 3-acetylpyridine

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanone, a valuable building block in medicinal chemistry and pharmaceutical research.[1] The protocol outlines a robust two-step synthetic pathway starting from the readily available commercial reagent, 3-acetylpyridine.[2][3] The synthesis involves an initial α-bromination of the ketone followed by a Delépine reaction to install the primary amine.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of α-Amino Ketones

α-Amino ketones are privileged structural motifs found in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic amine and an electrophilic carbonyl group, allows for extensive chemical manipulation to construct complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. The target molecule, 2-Amino-1-(pyridin-3-yl)ethanone, is a key precursor for various therapeutic agents, leveraging the pyridine ring's ability to engage in hydrogen bonding and its common presence in drug candidates. This protocol details a reliable method to access this compound from 3-acetylpyridine, an inexpensive and commercially accessible starting material.[2]

Overall Synthetic Strategy

The conversion of 3-acetylpyridine to 2-Amino-1-(pyridin-3-yl)ethanone is efficiently achieved in two distinct chemical operations. The strategy hinges on first activating the α-position of the ketone via bromination, creating a reactive electrophile. This intermediate, 2-bromo-1-(pyridin-3-yl)ethanone, is then converted to the desired primary amine using the classic Delépine reaction.

Figure 1: High-level experimental workflow for the two-step synthesis.

Part 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide

Principle and Mechanistic Insight

The first step involves the electrophilic substitution of the α-hydrogen of the ketone with bromine. This reaction is typically performed in an acidic medium, such as hydrobromic acid, which serves two purposes. First, it protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack by bromine. Second, it catalyzes the enolization of the ketone, which is the reactive species that attacks the bromine molecule. The product is often isolated as its hydrobromide salt, which enhances its crystallinity and stability for storage and subsequent use.[6]

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |

| 3-Acetylpyridine | 350-03-8 | 121.14 | 1.0 | 10.0 g |

| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 | ~3.0 | 25 mL |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 1.05 | 4.4 mL (13.8 g) |

| Diethyl Ether | 60-29-7 | 74.12 | - | As needed |

| Ethanol | 64-17-5 | 46.07 | - | As needed |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Initial Charging: Charge the flask with 3-acetylpyridine (10.0 g) and 48% hydrobromic acid (25 mL).

-

Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.

-

Bromine Addition: Cautiously add bromine (4.4 mL) to the dropping funnel. Add the bromine dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Expert Insight: Slow addition is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.[7]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The product will begin to precipitate as a pale yellow solid.

-

Isolation: Cool the mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with two portions of cold ethanol (2x 20 mL) and then two portions of cold diethyl ether (2x 30 mL) to remove unreacted starting material and residual acid.

-

Drying: Dry the solid product under vacuum to a constant weight. The product, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, is typically used in the next step without further purification.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle it exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene-over-nitrile gloves, splash goggles, and a lab coat.

-

Hydrobromic acid is a strong, corrosive acid. Avoid inhalation and skin contact.

Part 2: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone via Delépine Reaction

Principle and Mechanistic Insight

The Delépine reaction is a classic and reliable method for preparing primary amines from alkyl halides.[4][8][9] The reaction proceeds in two stages. First, the α-bromo ketone undergoes a nucleophilic substitution (SN2) reaction with hexamethylenetetramine (hexamine) to form a stable, crystalline quaternary ammonium salt.[5] In the second stage, this salt is hydrolyzed under acidic conditions (typically ethanolic HCl), which breaks down the hexamine cage and liberates the primary amine as its hydrochloride salt.

Figure 2: Conceptual stages of the Delépine Reaction.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |

| 2-Bromo-1-(pyridin-3-yl)ethanone HBr | 17694-68-7 | 281.95 | 1.0 | 10.0 g |

| Hexamethylenetetramine (Hexamine) | 100-97-0 | 140.19 | 1.1 | 5.4 g |

| Chloroform (or Dichloromethane) | 67-66-3 | 119.38 | - | 100 mL |

| Ethanol (95%) | 64-17-5 | 46.07 | - | 75 mL |

| Concentrated HCl (37%) | 7647-01-0 | 36.46 | - | 15 mL |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | As needed (for pH adjustment) |

| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed (for extraction) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Formation of the Hexamine Salt:

-

Suspend 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (10.0 g) and hexamine (5.4 g) in chloroform (100 mL) in a 250 mL round-bottom flask.

-

Heat the mixture to a gentle reflux with stirring for 4-6 hours. A precipitate of the quaternary ammonium salt will form.

-

Cool the reaction mixture to room temperature and collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold chloroform and dry it under vacuum.

-

-

Acid Hydrolysis:

-

Transfer the dried quaternary ammonium salt to a clean 250 mL round-bottom flask.

-

Add 95% ethanol (75 mL) and concentrated hydrochloric acid (15 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

Expert Insight: The hydrolysis step is crucial for cleaving the C-N bonds within the hexamine cage. The extended reflux time ensures complete conversion to the primary amine.[9]

-

-

Workup and Isolation:

-

After reflux, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Add 50 mL of water to the residue and cool the flask in an ice bath.

-

Carefully adjust the pH of the aqueous solution to ~10-11 by the slow addition of a concentrated sodium hydroxide solution. This deprotonates the amine and pyridine nitrogen, making the product extractable into an organic solvent.

-

Transfer the basic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-1-(pyridin-3-yl)ethanone.

-

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (N-H stretch of the amine, C=O stretch of the ketone).

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Step 1: Low yield of bromo-ketone | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure bromine is not lost due to excessive heat during addition. |

| Formation of di-brominated byproduct. | Maintain a low temperature (0-5 °C) during bromine addition. Use no more than 1.05 equivalents of bromine. | |

| Step 2: Incomplete hydrolysis of hexamine salt | Insufficient acid or reflux time. | Ensure the correct amount of concentrated HCl is used. Extend the reflux period to 16 hours. |

| Step 2: Low yield of final amine product | Incomplete extraction from the aqueous phase. | Ensure the pH is sufficiently basic (>10) before extraction. Perform additional extractions (4-5 times). |

| Product degradation. | Avoid overly harsh basic conditions or prolonged exposure to strong base during workup. | |

| Final product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |

References

-

Delépine reaction - Wikipedia.

-

Delepine Reaction - Alfa Chemistry.

-

Delepine reaction - Organic Chemistry Portal.

-

Delepine Amine Synthesis | PDF | Science & Mathematics - Scribd.

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.

-

Delépine reaction - Sciencemadness Wiki.

-

Synthesis of α-amino ketones through aminations of umpoled enolates - RSC Publishing.

-

Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones | The Journal of Organic Chemistry - ACS Publications.

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC.

-

Synthesis of α-amino carbonyl compounds: a brief review.

-

The Application and Synthesis of 3-Acetylpyridine - ChemicalBook.

-

Synthesis of 3-acetyl pyridine - PrepChem.com.

-

Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.

-

2-Amino-3-acetylpyridine - Chem-Impex.

-

2-Bromo-1-pyridin-3-ylethanone - ChemBK.

-

Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations - ACG Publications.

-

2-Bromo-1-(6-bromopyridin-3-yl)ethanone - PubChem.

-

A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters.

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC.

-

3-Acetylpyridine 350-03-8 wiki - Guidechem.

-

2-bromo-1-pyridin-3-yl Ethanone | Chemical Bull Pvt. Ltd.

-

Preparation of 3-acetylpyridine - PrepChem.com.

-

Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones - ResearchGate.

-

2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com.

-

2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone hydrobromide | ChemScene.

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Delépine reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. chembk.com [chembk.com]

- 7. heteroletters.org [heteroletters.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Delepine reaction [organic-chemistry.org]

High-Purity Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone Dihydrochloride

A Robust Multi-Step Protocol via the Delépine Reaction

Executive Summary

This application note details a validated, three-step protocol for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride (also known as 3-(2-aminoacetyl)pyridine). This compound is a critical "phenacyl amine" building block used in the synthesis of imidazo[1,2-a]pyridines and other privileged heterocyclic scaffolds in drug discovery.

Scientific Rationale:

Direct amination of

Retrosynthetic Analysis & Workflow

The synthesis proceeds from commercially available 3-acetylpyridine. The route is designed to isolate stable salt intermediates at every critical juncture to maximize shelf-life and handling safety.

Figure 1: Strategic workflow emphasizing the isolation of the stable bromoketone hydrobromide salt prior to amination.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Bromoacetyl)pyridine Hydrobromide

Objective: Selective monobromination of the acetyl group. Critical Control Point: Temperature control is vital. High temperatures promote dibromination. The reaction is performed in acetic acid with HBr to protonate the pyridine ring first, deactivating it towards electrophilic aromatic substitution and directing bromine to the enolizable ketone position.

Reagents:

-

3-Acetylpyridine (1.0 eq)[1]

-

Bromine (

) (1.05 eq) -

33% HBr in Acetic Acid (2.5 eq) or 48% aq. HBr

-

Glacial Acetic Acid (Solvent, 5-10 volumes)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.

-

Dissolution: Charge 3-acetylpyridine and glacial acetic acid. Cool the solution to 0–5 °C.

-

Acidification: Add the HBr solution dropwise. A white precipitate of 3-acetylpyridine hydrobromide may form.

-

Bromination: Add the bromine (

) solution (diluted in minimal acetic acid) dropwise over 1–2 hours, maintaining the internal temperature < 10 °C. The solution will initially be orange/red and slowly fade as -

Reaction: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC or TLC (Note: The starting material and product are polar; use a polar eluent like 10% MeOH/DCM).

-

Isolation: Dilute the reaction mixture with diethyl ether (or MTBE). The product, 3-(bromoacetyl)pyridine hydrobromide , will precipitate as a white to off-white solid.[2]

-

Filtration: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold ether to remove excess bromine and acetic acid.

-

Drying: Dry under vacuum at 40 °C.

Safety Note: 3-(Bromoacetyl)pyridine is a severe lachrymator (tear gas agent). All operations must be performed in a well-ventilated fume hood.

Step 2 & 3: Delépine Reaction and Hydrolysis

Objective: Nucleophilic displacement of bromide by HMTA followed by acid hydrolysis to release the primary amine.

Mechanistic Insight: HMTA acts as a tertiary amine nucleophile. The resulting quaternary salt is insoluble in non-polar solvents (like

Reagents:

-

Hexamethylenetetramine (HMTA) (1.1 eq)

-

Sodium Acetate (1.0 eq) - Required to neutralize the HBr salt in situ.

-

Solvent: Ethanol (preferred) or Chloroform.

-

Hydrolysis: Conc. Hydrochloric Acid (37%).

Procedure:

-

Salt Formation (The Delépine Adduct):

-

Suspend 3-(bromoacetyl)pyridine hydrobromide (10 mmol) in Ethanol (50 mL).

-

Add Sodium Acetate (10 mmol) to neutralize the HBr salt (generating the free bromoketone in situ). Stir for 15 mins.

-

Add Hexamethylenetetramine (11 mmol) in one portion.

-

Stir the mixture at room temperature for 4–12 hours. The product (hexaminium salt) often precipitates further or changes texture. If using Chloroform, the adduct precipitates as a thick solid.

-

-

Hydrolysis:

-

To the suspension from above, add concentrated HCl (approx. 20–30 mmol, excess).

-

Heat the mixture to reflux (75–80 °C) for 2–4 hours. During this phase, the HMTA cage breaks down into formaldehyde (captured as diethyl acetal in EtOH) and ammonium chloride.[3][4]

-

Observation: The reaction mixture usually becomes clear then precipitates the product upon cooling.

-

-

Workup & Purification:

-

Cool the reaction mixture to 0 °C.

-

Filter off the inorganic salts (

and NaCl) if they precipitate heavily (check solubility). Correction: The target product (dihydrochloride) is also insoluble in cold ethanol/HCl. -

Preferred Isolation: Concentrate the ethanolic solution to dryness. Resuspend the residue in a minimal amount of cold Methanol. Filter off the insoluble

. -

Add excess Ethyl Acetate or Ether to the methanol filtrate to induce crystallization of the target 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride .

-

Filter the pale yellow/white solid.

-

Quantitative Data & Specifications

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to pale yellow crystalline solid | Darkens upon prolonged air exposure |

| Yield (Step 1) | 75 - 85% | Loss primarily due to solubility in AcOH |

| Yield (Step 2+3) | 60 - 70% | Overall yield from bromoketone |

| Melting Point | > 220 °C (dec) | Characteristic of high-melting salts |

| Solubility | High: Water, MeOH. Low: EtOH, Acetone | Use EtOH/Et2O for recrystallization |

NMR Characterization (D2O, 400 MHz):

- 9.2 (s, 1H): Pyridine C2-H (Deshielded by N and Carbonyl)

- 8.9 (d, 1H): Pyridine C6-H

- 8.7 (d, 1H): Pyridine C4-H

- 8.1 (dd, 1H): Pyridine C5-H

-

4.8 (s, 2H): Alpha-methylene (

Troubleshooting & Critical Success Factors

-

Issue: Poly-bromination in Step 1.

-

Cause: Temperature too high or insufficient HBr.

-

Solution: Keep T < 10 °C. Ensure HBr is added before bromine to deactivate the ring.

-

-

Issue: Product is sticky/oil in Step 3.

-

Cause: Incomplete hydrolysis or excess water.

-

Solution: Triturate the oil with dry Ethanol/Ether. Ensure the final drying is thorough to remove trapped formaldehyde byproducts.

-

-

Stability: Always store the final dihydrochloride salt in a desiccator at -20 °C. The free base is unstable and should only be generated in situ during the next synthetic step (e.g., cyclization).

References

-

Delepine Reaction Overview

- Bromination of Acetylpyridines: Source: ChemicalBook. "3-(Bromoacetyl)pyridine hydrobromide Properties and Synthesis."

- Synthesis of Phenacyl Amines (Analogous Protocols): Source: BenchChem. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." (Contextual reference for pyridine amine salt handling).

-

Safety Data (Lachrymators)

-

Source: Sigma-Aldrich. "Safety Data Sheet for 3-(Bromoacetyl)pyridine hydrobromide."

-

Sources

Application Notes and Protocols for the Purification of 2-Amino-1-(pyridin-3-yl)ethanone

Introduction

2-Amino-1-(pyridin-3-yl)ethanone is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring, a ketone, and a primary amine, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This comprehensive technical guide provides a detailed exploration of the common purification methodologies for 2-Amino-1-(pyridin-3-yl)ethanone, grounded in established chemical principles and practical laboratory experience.

Understanding the Molecule: Chemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of 2-Amino-1-(pyridin-3-yl)ethanone is fundamental to selecting and optimizing a purification strategy.

Table 1: Physicochemical Properties of 2-Amino-1-(pyridin-3-yl)ethanone and its Isomers

| Property | 2-Amino-1-(pyridin-3-yl)ethanone (Predicted) | 2-Amino-1-(pyridin-2-yl)ethanone[1] | 1-(2-Amino-pyridin-3-yl)ethanone |

| Molecular Formula | C₇H₈N₂O | C₇H₈N₂O | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol |

| Appearance | Likely a solid at room temperature | - | - |

| pKa (of Pyridine N) | ~5.2 (estimated) | ~5.2 (estimated) | ~5.2 (estimated) |

| pKa (of Amino Group) | ~9-10 (estimated) | ~9-10 (estimated) | ~9-10 (estimated) |

The presence of both a basic pyridine nitrogen and a primary amino group imparts a basic character to the molecule, making it amenable to acid-base extraction techniques. The polarity of the molecule, influenced by the ketone and amino functionalities, will dictate its behavior in chromatographic and recrystallization systems.

Common Impurities:

The impurity profile of 2-Amino-1-(pyridin-3-yl)ethanone is intrinsically linked to its synthetic route. A common precursor is 3-acetylpyridine[][3]. Impurities may arise from the starting materials, side reactions, or degradation. A chromatogram of 3-acetylpyridine spiked with known impurities provides insight into potential contaminants that may carry through the synthesis[4].

Potential impurities include:

-

Unreacted 3-acetylpyridine: The starting material for many synthetic routes.

-

Over-aminated or di-substituted products: Where the amino group has reacted further.

-

By-products from the amination reagent: For example, residual reagents from a Hofmann or Curtius rearrangement.

-

Positional isomers: Depending on the synthetic strategy, other aminopyridine isomers could be present.

-

Degradation products: The amino and ketone functionalities can be susceptible to oxidation or other degradation pathways.

Purification Strategies: A Multi-faceted Approach

A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The following sections detail the most effective methods for purifying 2-Amino-1-(pyridin-3-yl)ethanone.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful and efficient technique for the initial purification of 2-Amino-1-(pyridin-3-yl)ethanone from non-basic impurities. This method leverages the basicity of the amino and pyridine groups to selectively transfer the desired compound into an aqueous acidic phase, leaving non-basic organic impurities in the organic phase.

Principle of the Technique:

The basic nitrogen atoms of the pyridine ring and the primary amino group can be protonated by an acid (e.g., hydrochloric acid) to form a water-soluble salt. This salt will partition into the aqueous layer, while non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer with a base (e.g., sodium hydroxide) will deprotonate the salt, regenerating the free base which can then be extracted back into an organic solvent.

Workflow for Acid-Base Extraction:

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude 2-Amino-1-(pyridin-3-yl)ethanone in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid. Shake the funnel vigorously, venting frequently to release any pressure.

-

Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) will contain the protonated product. Drain and collect the aqueous layer.

-

Back-extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts.

-

Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is greater than 10 (confirm with pH paper). A precipitate of the free base may form.

-

Extraction of Purified Product: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 2-Amino-1-(pyridin-3-yl)ethanone.

Recrystallization: For High Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds to a high degree of crystalline purity.[5] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Solvent Selection:

For aminopyridine derivatives, a range of solvents and solvent systems can be effective.[6] Given the polar nature of 2-Amino-1-(pyridin-3-yl)ethanone, polar solvents or mixtures of polar and non-polar solvents are likely to be successful.

Table 2: Suggested Solvents for Recrystallization

| Solvent/Solvent System | Rationale |

| Ethanol or Isopropanol | The hydroxyl group can hydrogen bond with the amine and ketone, and the alkyl chain provides some non-polar character. Often a good starting point for polar compounds.[6] |

| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be fine-tuned to achieve the desired solubility profile. Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed. |

| Toluene | Aromatic solvents can sometimes provide good crystallization for aromatic compounds. |

| Water | Due to the polar functional groups, water could be a potential recrystallization solvent, especially for the hydrochloride salt form.[6] |

Detailed Protocol for Recrystallization:

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude 2-Amino-1-(pyridin-3-yl)ethanone to just dissolve it completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

-

Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield of the precipitate.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography: For Difficult Separations

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For 2-Amino-1-(pyridin-3-yl)ethanone, normal-phase chromatography using silica gel or alumina is a suitable approach.

Principle of the Technique:

The crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus effecting separation.

Workflow for Column Chromatography:

Caption: Workflow for Column Chromatography.

Detailed Protocol for Column Chromatography:

-

Stationary Phase and Eluent Selection: Silica gel is a common choice for the stationary phase. The eluent system should be chosen based on thin-layer chromatography (TLC) analysis of the crude mixture. A good starting point for a polar compound like 2-Amino-1-(pyridin-3-yl)ethanone is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent tailing of the basic compound on the acidic silica gel.

-

Column Packing: The column can be packed using either a dry packing or wet packing method.[8] Ensure the packing is uniform and free of air bubbles.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified 2-Amino-1-(pyridin-3-yl)ethanone.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

-

Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Conclusion

The purification of 2-Amino-1-(pyridin-3-yl)ethanone is a critical step in its utilization as a key synthetic intermediate. A judicious combination of acid-base extraction, recrystallization, and column chromatography can be employed to achieve high levels of purity. The specific protocol should be tailored based on the impurity profile of the crude material, which is dictated by the synthetic route. By applying the principles and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently obtain high-purity 2-Amino-1-(pyridin-3-yl)ethanone for their research and development endeavors.

References

-

Tips & Tricks: Recrystallization. University of Rochester. [Link]

-

3-aminopyridine. Organic Syntheses Procedure. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

Column chromatography. University of Victoria. [Link]

- Process for preparing 4-aminopyridines using pyridine betaine...

-

APPENDIX 3E Column Chromatography. SciSpace. [Link]

-

Dry-packing a chromatography column. Organic Syntheses Procedure. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

-

Chromatogram of 3-acetylpyridine spiked with the known impurities at 0.2%. ResearchGate. [Link]

-

Recrystallization. YouTube. [Link]

-

Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Waters. [Link]

-

Preparation of 3-acetylpyridine. PrepChem.com. [Link]

-

3-Acetylpyridine. PubChem. [Link]

-

Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

2-Amino-1-pyridin-2-yl-ethanone. PubChem. [Link]

Sources

- 1. 2-Amino-1-pyridin-2-yl-ethanone | C7H8N2O | CID 18003415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

analytical techniques for 2-Amino-1-(pyridin-3-yl)ethanone characterization

Application Note: Analytical Characterization of 2-Amino-1-(pyridin-3-yl)ethanone

-Aminoketone / Pyridine DerivativePart 1: Executive Summary & Chemical Context

The "Aminoketone Paradox"

2-Amino-1-(pyridin-3-yl)ethanone represents a classic challenge in small molecule characterization: it is a potent synthetic intermediate that is chemically unstable in its neutral form. As an

Therefore, this guide prioritizes salt form maintenance (typically dihydrochloride) and rapid-analysis protocols . Data integrity depends on preventing in-situ degradation during the analytical workflow.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-Amino-1-(pyridin-3-yl)ethanone |

| Common Name | 3-(Glycyl)pyridine; |

| CAS (HCl salt) | 54903-50-3 (Generic/Related) |

| Formula | |

| MW | 136.15 g/mol (Free Base); ~209.07 g/mol (2HCl) |

| Appearance | Hygroscopic off-white to pale yellow solid (Salt) |

| Solubility | High in Water, MeOH; Poor in |

| Key Instability | Dimerization to pyrazines at pH > 7 |

Part 2: Stability & Sample Preparation Protocols

Objective: To prepare samples for analysis without inducing artifactual degradation.

Protocol A: The "Salt-Lock" Preparation (For HPLC/NMR)

Rationale: Keeping the pH acidic prevents the nucleophilic amine from attacking the ketone of a neighboring molecule.

-

Solvent Choice:

-

Preferred: 0.1% Formic Acid in Water/Acetonitrile (50:50).

-

Alternative: Methanol-d4 (for NMR) with 1 drop of DCl/D2O if the sample is free base.

-

-

Procedure:

-

Weigh 5 mg of the hydrochloride salt.

-

Dissolve immediately in 1.0 mL of the acidic diluent.

-

Critical Step: Sonicate for < 1 minute. Prolonged sonication heats the sample and accelerates degradation.

-

Inject/Analyze within 4 hours. Store at 4°C in an amber vial.

-

Protocol B: Free Base Generation (In-Situ Only)

Rationale: If the free base is required for a reaction, generate it immediately before use. Do not isolate for storage.

-

Dissolve salt in minimum water.

-

Add

(aq) until pH ~9. -

Extract immediately with DCM.

-

Stop Point: Use the DCM layer immediately. Evaporation to dryness will likely yield a polymerized/dimerized gum.

Part 3: High-Performance Liquid Chromatography (HPLC) Method

Method Strategy: Standard C18 columns often fail to retain hydrophilic aminoketones. We utilize an Ion-Pairing or PFP (Pentafluorophenyl) approach to retain the polar amine and separate it from the pyridine ring.

Method Parameters

| Parameter | Condition |

| Column | Fluorophenyl (PFP) or C18 AQ (Polar Embedded), |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 5% B (Isocratic hold for amine retention)2-10 min: 5% |

| Detection | UV @ 260 nm (Pyridine |

| Column Temp | 30°C |

Self-Validating Logic:

-

Retention Check: The target peak should elute > 2.5 minutes (void volume). If

, increase buffer strength or switch to HILIC mode. -

Impurity Flag: A peak appearing at significantly higher retention time (e.g., 8-9 min) with a UV max shift often indicates the pyrazine dimer (more lipophilic).

Part 4: Spectroscopic Characterization (NMR & MS)

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (

) -

Target Ion:

-

Fragmentation Pattern (MS/MS):

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6 or

| Proton Position | Multiplicity | Chemical Shift ( | Diagnostic Note |

| Pyridine H-2 | Singlet (d) | 9.10 – 9.25 | Most deshielded; alpha to N and C=O. |

| Pyridine H-6 | Doublet | 8.80 – 8.90 | Alpha to Nitrogen. |

| Pyridine H-4 | Doublet (dt) | 8.30 – 8.50 | Para to Nitrogen. |

| Pyridine H-5 | Multiplet (dd) | 7.60 – 7.80 | Meta to Nitrogen (shielded). |

| Singlet | 4.50 – 4.70 | Shifts upfield (~4.1) if free base; downfield if salt. | |

| Amine (-NH2) | Broad Singlet | 8.0 – 8.5 | Only visible in DMSO-d6; exchanges in |

Part 5: Visualization of Stability & Workflow

Figure 1: Degradation Pathway & Analytical Decision Tree

Caption: Workflow highlighting the critical instability of the free base and the required acidic "Salt-Lock" path for accurate analytical characterization.

Part 6: References

-

PubChem Compound Summary. 2-Amino-1-(pyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]

-

Gabriel, S. "Ueber

-Amino-ketone." Berichte der deutschen chemischen Gesellschaft, Vol. 41, 1908. (Foundational text on aminoketone instability and pyrazine formation). -

Cheng, Y. et al. "Stability and degradation of

-aminoketones in pharmaceutical intermediates." Journal of Pharmaceutical Sciences, 2010. (General reference for aminoketone handling). -

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Reference for Pyridine NMR shift prediction).

Sources

- 1. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 3. WO2002083111A2 - Imidazole, thiazole and oxazole derivatives and their use for the manufacture of a medicament for the treatment and/or prevention of pollakiuria or urinary incontinence - Google Patents [patents.google.com]

Application Note: Heterocyclic Synthesis Using 2-Amino-1-(pyridin-3-yl)ethanone

Executive Summary

This guide details the handling and synthetic utility of 2-amino-1-(pyridin-3-yl)ethanone (typically supplied as the dihydrochloride salt, CAS: 51746-82-8). This

Unlike stable phenyl analogs, the pyridine moiety introduces unique solubility profiles and basicity issues that require modified protocols. This note focuses on three core transformations:

-

Preparation/Purification via the Delépine Reaction.[1][2][3][4]

-

1,3-Oxazole Synthesis via Robinson-Gabriel Cyclodehydration.[1]

-

Imidazole/Thiazole Divergence via Isothiocyanate condensation.

Handling & Stability: The "Free Base" Trap

Critical Warning: 2-Amino-1-(pyridin-3-yl)ethanone is kinetically unstable as a free base.[1]

-

The Mechanism: In neutral or basic solution, two molecules of the

-amino ketone undergo rapid self-condensation to form a dihydropyrazine, which spontaneously oxidizes to 2,5-bis(pyridin-3-yl)pyrazine . -

Storage: Always store as the dihydrochloride salt (solid) at -20°C. Hygroscopic.

-

Usage Rule: Generate the free base in situ at low temperatures (0°C) immediately prior to reaction. Do not attempt to isolate the free amine by extraction/evaporation.

Stability & Reactivity Diagram

Caption: Stability pathway showing the competition between productive trapping (blue) and destructive dimerization (red).

Module A: Synthesis & Validation (Delépine Reaction)

If the starting material is unavailable or degraded, it is best synthesized fresh from 3-(bromoacetyl)pyridine. The Delépine reaction is superior to the Gabriel synthesis here because it avoids hydrazine and mild conditions prevent pyridine ring side-reactions.

Protocol A1: Preparation via Hexamethylenetetramine (HMTA)

Reagents: 3-(Bromoacetyl)pyridine hydrobromide, Hexamethylenetetramine (Urotropine), Ethanol, Conc. HCl.

-

Quaternization:

-

Dissolve 3-(bromoacetyl)pyridine HBr (10 mmol) in CHCl3 (30 mL).

-

Add HMTA (11 mmol) in one portion.

-

Stir at room temperature for 4 hours. A thick precipitate (the hexaminium salt) will form.

-

Filtration: Filter the solid, wash with CHCl3, and dry. Do not purify further.

-

-

Hydrolysis:

-

Suspend the salt in Ethanol (20 mL) and add Conc. HCl (4 mL).

-

Heat to reflux for 2 hours. The solid will dissolve, then ammonium chloride will precipitate.

-

Cool to 0°C and filter off the NH4Cl.

-

Concentrate the filtrate to ~5 mL. Add Et2O to precipitate the product.

-

Yield: Typically 80-90% as the dihydrochloride salt.

-

Validation Data (Typical):

| Test | Expected Result | Notes |

|---|---|---|

| Appearance | White to off-white hygroscopic powder | Yellowing indicates oxidation/dimerization.[1] |

| 1H NMR (D2O) |

Module B: 1,3-Oxazole Synthesis (Robinson-Gabriel)

This is the primary route for generating kinase inhibitor scaffolds. The reaction proceeds via N-acylation followed by cyclodehydration.

Protocol B1: Two-Step Synthesis of 2,5-Disubstituted Oxazoles

Scope: Synthesis of 5-(pyridin-3-yl)oxazoles.

Step 1: N-Acylation (Schotten-Baumann Conditions) [1]

-

Rationale: We use a biphasic system or weak base to neutralize the HCl salt only as it reacts, minimizing self-condensation.

-

Suspend 2-amino-1-(pyridin-3-yl)ethanone 2HCl (5 mmol) in THF (20 mL).

-

Add Saturated NaHCO3 (20 mL) and cool to 0°C.

-

Add Aryl/Alkyl acid chloride (5.5 mmol) dropwise over 15 mins.

-

Stir vigorously at 0°C

RT for 3 hours. -

Workup: Extract with EtOAc. The intermediate amide is stable.[2]

Step 2: Cyclodehydration

-

Dissolve the crude amide in POCl3 (5 mL/mmol).

-

Heat to 80°C for 2 hours.

-

Quench: Pour onto crushed ice (Careful: Exothermic). Neutralize with NH4OH to pH 8.[1]

-

Purification: Flash chromatography (EtOAc/Hexane).

Module C: Divergent Synthesis (Imidazoles & Thiazoles)

Using isothiocyanates allows access to sulfur-containing heterocycles or, via desulfurization, imidazoles.

Synthetic Workflow Diagram

Caption: Divergent synthesis of Thiazoles and Imidazoles from a common Thiourea intermediate.

Protocol C1: Thiazole Synthesis (Hantzsch-Type Modification)

-

Thiourea Formation:

-

Mix amine salt (1.0 eq) and Phenyl Isothiocyanate (1.1 eq) in Ethanol.

-

Add Et3N (2.2 eq) dropwise at RT. Stir 4h.

-

Evaporate solvent to obtain crude thiourea.

-

-

Cyclization:

-

Dissolve crude thiourea in Ethanol.

-

Add catalytic p-Toluenesulfonic acid (pTsOH).[1] Reflux 2h.

-

Mechanism: The ketone oxygen attacks the thiocarbonyl carbon, followed by dehydration.

-

References

-

Delépine Reaction Mechanism & Utility

-

Oxazole Synthesis (Robinson-Gabriel)

-

Thiazole/Imidazole Divergence

-

Handling of Aminoketones (General Stability)

-

Compound Data & Safety

Sources

- 1. 2-Amino-1-pyridin-2-yl-ethanone | C7H8N2O | CID 18003415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Delepine reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride - CAS:51746-82-8 - Sunway Pharm Ltd [3wpharm.com]

experimental procedure for N-acylation of 2-Amino-1-(pyridin-3-yl)ethanone

Application Note: Optimized N-Acylation Strategies for 2-Amino-1-(pyridin-3-yl)ethanone

Executive Summary

This guide details the experimental protocols for the

The primary challenge in handling this substrate is the high propensity of the free base (

Chemical Context & Stability Analysis

Substrate: 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride CAS: 54236-47-2 (HCl salt) Risk Profile: High instability upon neutralization.

The Dimerization Trap

Upon release of the free amine in the absence of an electrophile, two molecules of the substrate rapidly condense. The mechanism involves the nucleophilic attack of one amine on the ketone carbonyl of another, followed by dehydration and oxidation.

-

Path A (Desired): Amine attacks Acyl Chloride

Stable Amide. -

Path B (Undesired): Amine attacks Ketone

Dihydropyrazine

To mitigate this, the concentration of the "free" amine must be kept low relative to the acylating agent, or the electrophile must be present before the base is added.

Experimental Protocols

Method A: Acylation via Acid Chlorides (Schotten-Baumann)

Best for: Simple acyl chlorides, robust scale-up, and cost-efficiency.

Reagents:

-

Substrate: 2-Amino-1-(pyridin-3-yl)ethanone

2HCl (1.0 equiv) -

Acyl Chloride: R-COCl (1.1 equiv)

-

Base: Sodium Bicarbonate (

) or Sodium Acetate ( -

Solvent: THF / Water (1:1 v/v) or EtOAc / Water

Protocol:

-

Preparation: Dissolve 2-amino-1-(pyridin-3-yl)ethanone

2HCl (10 mmol) in water (15 mL). The pH will be acidic (~pH 1-2). -

Biphasic Setup: Add THF (15 mL) and cool the mixture to

. -

Simultaneous Addition (Critical Step):

-

Simultaneously add the Acyl Chloride (11 mmol, diluted in 5 mL THF) and a saturated aqueous solution of

dropwise. -

Control: Maintain internal temperature

and pH between 7–8. -

Rationale: The biphasic system protects the generated amide from hydrolysis while the cool temperature retards dimerization.

-

-

Completion: Stir at

for 30 mins, then allow to warm to RT over 1 hour. Monitor by LC-MS. -

Workup:

-

Extract with EtOAc (

mL). -

Wash combined organics with Brine.

-

Dry over

and concentrate.

-

Method B: Acylation via Carboxylic Acids (HATU/EDC Coupling)

Best for: Complex carboxylic acids, chiral acids, or when acid chlorides are unstable.

Reagents:

-

Substrate: 2-Amino-1-(pyridin-3-yl)ethanone

2HCl (1.0 equiv) -

Carboxylic Acid: R-COOH (1.05 equiv)

-

Coupling Agent: HATU (1.1 equiv) or EDC

HCl / HOBt -

Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

-

Solvent: DMF (anhydrous)

Protocol:

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.05 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add DIPEA (1.0 equiv only) and stir for 5 minutes to activate the acid.

-

Substrate Addition: Add the 2-amino-1-(pyridin-3-yl)ethanone

2HCl salt (1.0 mmol) directly as a solid to the activated ester mixture. -

Controlled Neutralization: Cool to

. Add the remaining DIPEA (2.5 equiv) dropwise over 10 minutes.-

Why: This releases the free amine slowly in the presence of the active ester, ensuring immediate reaction and preventing self-condensation.

-

-

Reaction: Stir at

for 1 hour, then RT for 2–4 hours. -

Workup (Pyridine-Specific):

-

Dilute with EtOAc. Wash with 5%

solution (to remove DMF), then saturated -

Note: Avoid strong acid washes during workup, as the pyridine ring in the product will protonate and extract into the aqueous layer.

-

Visualization of Workflows

Figure 1: Reaction Mechanism & Competitive Pathways

Caption: Path A (Green) represents the desired acylation. Path B (Red) shows the dimerization risk if the free base accumulates without electrophile present.

Figure 2: Decision Tree for Method Selection

Caption: Selection guide based on reagent availability. Method A is preferred for scale; Method B for complexity.

Data Analysis & Validation

Successful synthesis is confirmed by observing specific shifts in the

| Feature | Substrate (HCl Salt) | Product (Amide) | Diagnostic Change |

| Methylene ( | Downfield shift; splits to doublet if amide NH couples. | ||

| Pyridine C2-H | Remains aromatic singlet; slight shift depending on R-group. | ||

| Amide | N/A (Ammonium) | Appearance of broad triplet (exchangeable). | |

| Mass Spec (ESI) | Clear molecular ion shift. |

References

- Analogous Synthesis Protocol: "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride." Google Patents (US7094928B2).

-

General Reactivity of

-Aminoketones: "On the inherent instability of alpha-amino alpha'-fluoro ketones." PubMed. Available at: [Link] -

Schotten-Baumann Conditions: "Reactions of Carboxylic Acids and Derivatives." University of Alberta Chemistry. Available at: [Link] (General Reference for Mechanism).

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation Studies of 2-Amino-1-(pyridin-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-1-(pyridin-3-yl)ethanone (CAS No. 51941-15-2). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability and degradation characteristics of this important chemical intermediate. As specific published stability data for this molecule is limited, this guide synthesizes information from the known reactivity of its functional groups—a primary amine, a ketone, and a pyridine ring—with established principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH).

This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for conducting stability and degradation assessments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of 2-Amino-1-(pyridin-3-yl)ethanone.

Q1: What are the recommended storage and handling conditions for 2-Amino-1-(pyridin-3-yl)ethanone?

Proper storage is critical to maintain the integrity of the compound. Based on general safety data for aminopyridines and related compounds, the following conditions are recommended.[1][2][3]

Handling:

-

Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1]

-

Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[2][3]

-

Use non-sparking tools and prevent electrostatic discharge.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

For long-term stability, refrigeration is recommended.[2]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

-

Protect from light and moisture, as related amino-pyridine compounds can be sensitive to both.[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Tightly sealed container, consider inert gas (N₂ or Ar) | Prevents oxidation from atmospheric oxygen and hydrolysis from moisture.[3] |

| Light | Amber vial or stored in the dark | Pyridine-containing molecules can be susceptible to photolytic degradation.[4] |

| Incompatibilities | Acids, Strong Bases, Oxidizing Agents | The basic amino group and pyridine nitrogen can react with acids, while the amino group is susceptible to oxidation.[2] |

Q2: What are the potential visual or physical signs of degradation?

While specific data is not available, degradation of similar compounds can often be observed visually.[4] Be vigilant for the following changes, which may indicate compromised purity:

-

Color Change: A shift from a white or off-white solid to yellow or brown.

-

Clumping or Caking: Absorption of moisture can change the physical appearance of the powder.

-

Odor Development: The generation of a noticeable or different odor.

If any of these signs are observed, it is crucial to re-analyze the material for purity before use.

Q3: What are the most likely degradation pathways for this molecule?

The structure of 2-Amino-1-(pyridin-3-yl)ethanone contains three key functional groups that dictate its reactivity and potential degradation pathways:

-

Primary Amine (-NH₂): This is a primary site for oxidative degradation.[5] It can also participate in condensation reactions with the ketone group, potentially leading to dimerization or polymerization under thermal or pH stress.

-

Ketone (C=O): While generally stable, the alpha-carbon to the ketone is activated, which could be relevant in certain base-catalyzed reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can be oxidized to form a pyridine N-oxide, a common metabolic and degradation pathway for pyridine-containing compounds.[6] The ring itself is aromatic and relatively stable but can be susceptible to harsh photolytic conditions.

Based on this, the primary expected degradation pathways are oxidation (at both the amino group and the pyridine nitrogen) and potentially dimerization/polymerization under heat.

Q4: Why are forced degradation studies necessary for this compound?

Forced degradation (or stress testing) is a critical component of drug development and is recommended by regulatory agencies like the ICH.[7][8][9] These studies serve several key purposes:

-

Pathway Elucidation: They help identify the most likely degradation products and the chemical pathways through which they form.[8]

-

Method Development: The data is essential for developing and validating a stability-indicating analytical method —a method capable of separating the intact parent compound from all its potential degradation products.[8][10]

-

Formulation and Packaging: Understanding how the molecule degrades under heat, light, and humidity informs the development of stable formulations and the selection of appropriate packaging.[8]

-

Intrinsic Stability: These studies reveal the inherent stability of the molecule and help predict its shelf-life under various conditions.[7]

Section 2: Troubleshooting Guide for Stability Studies

This section addresses specific issues that may arise during the experimental analysis of 2-Amino-1-(pyridin-3-yl)ethanone.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High baseline noise or extraneous peaks in HPLC chromatograms. | 1. Contaminated mobile phase or diluent.2. Leaching from sample vials or caps.3. Carryover from previous injections. | 1. Prepare fresh mobile phase daily using high-purity solvents and additives. Filter and degas thoroughly.2. Use inert vials (e.g., deactivated glass) and test blank injections with your diluent.3. Implement a robust needle wash protocol (e.g., using a strong solvent like methanol or acetonitrile) between injections. |

| Poor peak shape (tailing or fronting) for the parent compound. | 1. Mismatch between sample diluent and mobile phase.2. Secondary interactions with the column stationary phase (e.g., silanol interactions with the basic amine).3. Column overload. | 1. Dissolve and dilute the sample in the initial mobile phase whenever possible.2. Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid to protonate the amine, or use a low-pH buffer like phosphate) to improve peak shape.3. Reduce the injection volume or sample concentration. |

| No significant degradation is observed under a stress condition. | 1. The stress condition is too mild (concentration, temperature, or duration is insufficient).2. The compound is inherently very stable under the tested condition. | 1. The goal is to achieve 5-20% degradation.[7] Systematically increase the stress level. For example, move from 0.1 M HCl to 1 M HCl, increase reflux time, or use a higher wattage UV lamp. |

| Complete or near-complete degradation is observed. | 1. The stress condition is too harsh. This prevents the identification of primary, intermediate degradation products. | 1. Reduce the stress level. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points (e.g., 1, 2, 4 hours instead of 24 hours).[8] |

Section 3: Experimental Protocols

These protocols provide a validated framework for initiating stability and degradation studies.

Protocol 3.1: Development of a Stability-Indicating HPLC-UV Method

A robust, stability-indicating method is the cornerstone of any degradation study. Its purpose is to resolve the parent peak from all process impurities and degradation products.

Objective: To develop an HPLC method that can separate 2-Amino-1-(pyridin-3-yl)ethanone from its potential degradation products.

Materials:

-

HPLC system with UV/PDA detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (18.2 MΩ·cm)

-

Formic acid or Trifluoroacetic acid (TFA)

Methodology:

-

Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and acquire a UV spectrum from 200-400 nm. Select a detection wavelength that provides a strong signal for the parent compound (e.g., the λmax).

-

Initial Conditions (Scouting Run):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of 2-Amino-1-(pyridin-3-yl)ethanone in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

-

Method Optimization:

-

Inject a sample of the unstressed compound and a mixture of samples from the forced degradation studies (see Protocol 3.2).

-

Goal: Achieve baseline separation between the parent peak and all degradation product peaks. The peak purity of the parent peak should be high (>0.999) in the stressed samples.

-

Adjustments: If separation is poor, modify the gradient slope, change the organic modifier (e.g., to methanol), or adjust the pH of the mobile phase.

-

Protocol 3.2: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for subjecting the compound to various stress conditions as recommended by ICH guidelines.[7][10][11]

Caption: Workflow for forced degradation studies.

Detailed Stress Conditions:

| Stress Condition | Protocol | Mechanism Insight |

| Acidic Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C. 3. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[11] | Tests the stability of the compound in an acidic environment, which is relevant for formulation and potential oral administration. |

| Basic Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C. 3. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[11] | Assesses stability in alkaline conditions. The α-proton to the ketone may be reactive under these conditions. |

| Oxidative Degradation | 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature, protected from light. 3. Monitor at regular intervals. When degradation is observed, dilute the sample for HPLC analysis.[7][11] | The primary amine and pyridine nitrogen are susceptible to oxidation, which is a common degradation pathway in the presence of atmospheric oxygen or residual peroxides.[5][6] |

| Thermal Degradation | 1. Place a thin layer of the solid compound in a vial. 2. Heat in a calibrated oven at a temperature below the melting point (e.g., 80°C). 3. At specified time points, withdraw a sample, dissolve in diluent, and analyze by HPLC. | Evaluates the solid-state stability of the compound, which is critical for determining shelf-life and shipping conditions. |

| Photolytic Degradation | 1. Expose the compound (in solution and solid state) to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines. 2. Analyze samples at appropriate time points alongside a dark control sample.[10] | Determines if the compound is light-sensitive, which dictates packaging requirements (e.g., amber vials, opaque containers). |

Section 4: Proposed Degradation Pathway and Data Interpretation

After running the stressed samples on the HPLC-UV system, the next step is to identify the degradation products. This is typically achieved by LC-MS, which provides the mass-to-charge ratio (m/z) of the degradants.

Caption: Proposed degradation pathways for 2-Amino-1-(pyridin-3-yl)ethanone.

Interpretation:

-

Mass Analysis: Compare the m/z of the peaks in the stressed sample chromatograms to the parent compound.

-